(R)-Methoxy Cefoxitin
Description
Properties
Molecular Formula |
C₁₇H₁₉N₃O₈S₂ |
|---|---|
Molecular Weight |
457.48 |
Synonyms |
(6R,7S)-3-((Carbamoyloxy)methyl)-7-methoxy-7-((R)-2-methoxy-2-(thiophen-2-yl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
Origin of Product |
United States |
Biosynthesis, Chemical Synthesis, and Derivatization of Cefoxitin and Analogues
Biosynthetic Pathways of Cephamycin C from Streptomyces lactamdurans
Cephamycin C is a β-lactam antibiotic naturally produced by the actinomycete Streptomyces lactamdurans. nih.govasm.org The biosynthesis of cephamycin C is a complex enzymatic process, and its regulation is influenced by environmental factors such as carbon sources. High levels of glucose have been shown to regulate the formation of cephamycin C by repressing and inhibiting key enzymes in the pathway. portlandpress.com
One of the critical enzymes in this pathway is deacetoxycephalosporin C synthetase (expandase). Glucose catabolites, such as glucose 6-phosphate and fructose (B13574) 1,6-bisphosphate, can inhibit the activity of this enzyme. portlandpress.com The biosynthetic gene cluster for cephamycins in related organisms contains genes encoding the enzymes responsible for the later steps of the pathway. nih.gov This includes a cephalosporin-7-α-hydroxylase and a methyltransferase, which are presumed to be responsible for the conversion of O-carbamoyl-desacetylcephalosporin C (OCDAC) into cephamycin C via a 7-α-hydroxy-OCDAC intermediate. nih.gov The production of cephamycin C is a hallmark of several Streptomyces species, but S. lactamdurans is specifically noted for its production of this precursor to cefoxitin (B1668866). asm.orgnih.gov
Semi-synthetic Route Development for Cefoxitin
Cefoxitin was developed by Merck & Co. as a semi-synthetic derivative of the naturally occurring cephamycin C. wikipedia.orgnih.gov The goal of its synthesis was to create an antibiotic with a broader spectrum of activity compared to its natural precursor. wikipedia.org The process involves chemically modifying cephamycin C. wikipedia.org
Modern semi-synthetic routes often start from more accessible cephalosporin (B10832234) intermediates, such as 7-aminocephalosporanic acid (7-ACA) or cephalothin. A common industrial synthesis involves several key transformations:
Acylation of a 7-amino cephalosporin nucleus with 2-thienylacetyl chloride.
Introduction of the 7-α-methoxy group.
Modification of the C-3 side chain to introduce the carbamoyloxymethyl group.
One patented process describes starting with 7-(2-thienyl) acetamidocephalosporanic acid sodium salt, which is then methoxylated at the 7-position. google.com The resulting intermediate, 7-α-methoxy cephalothin, is deacetylated and then carbamoylated to yield cefoxitin acid. google.com This acid is subsequently converted to its sodium salt for pharmaceutical use. google.com This multi-step chemical conversion highlights the "semi-synthetic" nature of cefoxitin, bridging natural product chemistry with targeted chemical synthesis. wikipedia.org
Stereospecific Introduction of the 7-alpha-Methoxy Group
The introduction of the 7-α-methoxy group is a critical step in the synthesis of cefoxitin and is largely responsible for its stability against β-lactamases. nih.govnih.gov Achieving the correct (S)-stereochemistry at the C-7 position is paramount for the drug's activity. Several chemical methods have been developed for this stereospecific methoxylation.
A common strategy involves reacting a 7-amino cephalosporin derivative with a methoxylating agent. One method uses a solution of the starting material in dichloromethane (B109758) and methanol (B129727), cooled to very low temperatures (e.g., -90°C), followed by the addition of N-chlorosuccinimide and sodium methoxide (B1231860) solution. google.com Another approach involves the formation of a Schiff base from the 7-amino group, followed by oxidation with lead dioxide and subsequent treatment with methanol to introduce the methoxy (B1213986) group. nih.gov Alternative, safer methods have been developed to avoid potentially hazardous reagents like bromo azide (B81097) or the need for strong bases at low temperatures. nih.gov These methods are designed to favor the formation of the desired 7α-methoxy isomer, which has the methoxy group oriented on the same face of the bicyclic ring system as the C-6 hydrogen.
Synthesis and Characterization of Cefoxitin Derivatives and Impurities
The synthesis and manufacturing of cefoxitin can lead to the formation of various related substances, including isomers and degradation products. Regulatory bodies like the European Pharmacopoeia (EP) define limits for these impurities, necessitating their identification, characterization, and control.
(R)-Methoxy Cefoxitin is a process-related impurity of cefoxitin, officially designated as Cefoxitin EP Impurity E. synzeal.comsimsonpharma.com It is a stereoisomer of a derivative of cefoxitin, differing in the stereochemistry of the methoxy group attached to the side chain acetyl group, not the 7-position methoxy group. Its chemical name is (6R,7S)-3-[(Carbamoyloxy)methyl]-7-methoxy-7-[[(2R)-2-methoxy-2-(thiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. synzeal.comsimsonpharma.comveeprho.com
This compound arises as an impurity during the synthesis of cefoxitin and is closely related to the active pharmaceutical ingredient. veeprho.com Its presence and quantity are monitored during quality control procedures for cefoxitin production.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic Name | (6R,7S)-3-[(Carbamoyloxy)methyl]-7-methoxy-7-[[(2R)-2-methoxy-2-(thiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid simsonpharma.comncats.io |
| Common Synonym | This compound synzeal.comveeprho.com |
| Regulatory Name | Cefoxitin EP Impurity E synzeal.comsimsonpharma.com |
| CAS Number | 2395025-32-6 simsonpharma.com |
| Molecular Formula | C₁₇H₁₉N₃O₈S₂ ncats.io |
| Molecular Weight | 457.48 g/mol ncats.io |
This compound is not synthesized intentionally as a therapeutic agent but is formed as a byproduct. Its synthesis is inherently linked to the manufacturing process of cefoxitin itself. The formation of stereoisomers can occur during the introduction of the 7-α-methoxy group. nih.gov If the reaction is not perfectly stereospecific, a mixture of diastereomers can be produced.
The synthesis of related impurities has been described, starting from cephalothin. jocpr.com This process involves a methoxylation step using tert-butyl hypochlorite (B82951) and sodium methoxide, which can generate a mixture of isomers. jocpr.com The resulting crude mixture can then be separated to isolate the individual impurity compounds. jocpr.com It is plausible that this compound is formed through a similar non-stereospecific side reaction during the acylation or methoxylation stages of the main cefoxitin synthesis, leading to its presence in the final product. Reference standards of this impurity are typically prepared via custom synthesis for analytical purposes. simsonpharma.com
Distinguishing between cefoxitin and its stereoisomeric impurities like this compound requires advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method used for the separation and quantification of cefoxitin and its related substances. jocpr.comnih.gov Reverse-phase HPLC methods, using a C18 column with gradient elution, can effectively separate cefoxitin from its impurities, including isomers. jocpr.com For isolation of impurities for characterization, semi-preparative HPLC is employed. jocpr.com
Once isolated, the definitive structural elucidation of these isomers is achieved through spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H NMR, ¹³C NMR) and 2D (HSQC, HMBC) NMR experiments are used to determine the precise chemical structure and stereochemistry of the molecule. jocpr.com
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula of the impurity. jocpr.com
Spectrophotometry : UV spectrophotometry and derivative spectrophotometry can also be used for the analysis and quantification of cefoxitin and related compounds in mixtures. nih.gov
These combined techniques allow for the unambiguous identification and characterization of this compound, ensuring the quality and purity of the final cefoxitin drug product.
Molecular Mechanism of Action of Cefoxitin
Binding to Penicillin-Binding Proteins (PBPs)
The foundational step in Cefoxitin's mechanism of action is its binding to Penicillin-Binding Proteins. patsnap.comwikipedia.org PBPs are a group of enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, located on the bacterial cell membrane. patsnap.com These enzymes are critical for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. patsnap.comsigmaaldrich.com By targeting these proteins, Cefoxitin (B1668866) effectively halts the construction and maintenance of this essential protective layer. patsnap.comrxlist.com
Notably, Cefoxitin demonstrates a high degree of selectivity and affinity for PBP4. researchgate.netmdpi.comnih.gov Inhibition of PBP4 by Cefoxitin has been shown to reduce the ability of S. aureus to thicken its cell wall, a response that can protect the bacterium from other antimicrobials. researchgate.netresearchgate.net
Cefoxitin also binds to other essential PBPs, including PBP1, PBP2, and PBP3, although its affinity for these may be lower compared to other β-lactams like cefazolin (B47455). nih.gov A crucial target in the context of antibiotic resistance is PBP2a (also written as PBP2'), which is encoded by the mecA gene and is responsible for methicillin (B1676495) resistance in strains like Methicillin-Resistant Staphylococcus aureus (MRSA). wikipedia.orgresearchgate.net PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. researchgate.netmdpi.com Cefoxitin does bind to PBP2a, and this interaction is significant enough that Cefoxitin is used in laboratory tests to detect the presence of mecA-mediated resistance. wikipedia.orgnih.govresearchgate.net
| PBP Target | Organism Studied | Observed Affinity/Selectivity | Reference |
|---|---|---|---|
| PBP4 | Staphylococcus aureus | High affinity and selectivity | researchgate.netmdpi.comnih.gov |
| PBP1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Comparable or lower affinity than cefotetan (B131739) and cefazolin | nih.gov |
| PBP2 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Comparable or lower affinity than cefotetan and cefazolin | nih.gov |
| PBP3 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Comparable or lower affinity than cefotetan and cefazolin | nih.gov |
| PBP2a (PBP2') | Methicillin-Resistant Staphylococcus aureus (MRSA) | Demonstrates binding affinity; greater than cefazolin and cefotetan | nih.gov |
The interaction between Cefoxitin and the active site of a PBP is not merely binding but results in the formation of a stable, covalent bond. mdpi.comnih.gov PBPs are serine acyltransferases, meaning they have a critical serine residue in their active site. mdpi.com The mechanism proceeds via a nucleophilic attack by the hydroxyl group of this serine residue on the carbonyl carbon of Cefoxitin's β-lactam ring. mdpi.compearson.com
This attack opens the strained β-lactam ring and forms a covalent acyl-enzyme intermediate. mdpi.comnih.govpearson.com This complex is stable and effectively inactivates the enzyme, as the deacylation step (the hydrolysis and release of the drug) is extremely slow. nih.gov This rate-limiting deacylation essentially sequesters the PBP, preventing it from participating in its normal physiological function of cell wall synthesis. nih.govveterinaria.unsa.ba Studies using Cefoxitin with β-lactamase, an enzyme with a similar mechanism, have allowed for the direct spectroscopic and kinetic characterization of this covalent acyl-enzyme intermediate. nih.gov
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The ultimate consequence of Cefoxitin's binding to PBPs is the disruption and inhibition of peptidoglycan synthesis. patsnap.comfda.govwikipedia.org Peptidoglycan provides the bacterial cell with mechanical strength and protects it from osmotic lysis. patsnap.comsigmaaldrich.com By preventing the proper formation of this structure, Cefoxitin weakens the cell wall, leading to cell death. patsnap.com
The synthesis of peptidoglycan involves the assembly of precursor units and their subsequent incorporation into the existing cell wall. patsnap.com The final and critical step in this process is the cross-linking of adjacent glycan chains, a reaction catalyzed by the transpeptidase activity of PBPs. patsnap.comveterinaria.unsa.ba Cefoxitin's inactivation of PBPs directly inhibits this transpeptidation reaction. patsnap.com By forming the stable acyl-enzyme complex, Cefoxitin prevents the PBP from catalyzing the formation of peptide bridges between the amino acid side chains of the peptidoglycan strands. patsnap.comwikipedia.orgveterinaria.unsa.ba Some PBPs also exhibit carboxypeptidase activity, which involves the removal of terminal D-alanine residues from peptidoglycan precursors. This activity is also inhibited by Cefoxitin binding, further disrupting the precise regulation of cell wall maturation.
Molecular Basis of Antimicrobial Resistance to Cefoxitin
Beta-Lactamase-Mediated Hydrolysis
The primary mechanism of resistance to cefoxitin (B1668866) in many Gram-negative bacteria is the enzymatic inactivation of the antibiotic by beta-lactamases. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the drug incapable of binding to its PBP targets.
Role of the 7-alpha-Methoxy Group in Stability against Hydrolysis
The defining structural feature of cefoxitin and other cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephalosporin (B10832234) nucleus. This chemical moiety provides significant steric hindrance, which physically obstructs the active site of many beta-lactamase enzymes. This steric bulk makes it difficult for the enzyme to properly orient the cefoxitin molecule for efficient hydrolysis, thus conferring a high degree of stability against many common beta-lactamases. While their 7-alpha-H analogs are rapidly hydrolyzed, cephamycins like cefoxitin exhibit notable resistance to enzymatic degradation.
Induction of Chromosomally Mediated Beta-Lactamases
In many bacteria, such as species of Enterobacter, Citrobacter, and Serratia, the chromosomal ampC gene is inducible. researchgate.net This means that its expression is normally low but can be significantly increased in the presence of an inducing agent. Cefoxitin is a potent inducer of ampC expression. researchgate.net For instance, in Enterobacter cloacae, cefoxitin has been shown to induce the expression of ampC by 22-fold. nih.gov This induction leads to a higher concentration of the AmpC enzyme in the periplasmic space, resulting in increased resistance to cefoxitin and other beta-lactam antibiotics. Similarly, cefoxitin can induce the expression of the class I beta-lactamase from Citrobacter freundii. nih.gov This induction mechanism is a critical factor in the development of resistance during therapy.
Kinetic Analysis of Cefoxitin Hydrolysis by Beta-Lactamases
| Beta-Lactamase | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| AmpC (plasmid-mediated) | ||||
| ACT-1 | - | 13 | 0.08 | 6,154 |
| MIR-1 | - | 4 | 0.03 | 7,500 |
| CMY-1 | - | 30 | 0.08 | 2,667 |
| CMY-2 | - | 2 | 0.08 | 40,000 |
| Other | ||||
| BlaC | Mycobacterium tuberculosis | 4.3 | 1.2 | 279,000 |
This table is based on available research data and may not be exhaustive. asm.orgnih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
In addition to enzymatic degradation, another significant mechanism of resistance to cefoxitin, particularly in Gram-positive bacteria like Staphylococcus aureus, involves modifications to the drug's target, the penicillin-binding proteins (PBPs).
The Role of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA)
Methicillin-resistant Staphylococcus aureus (MRSA) is a major pathogen that exhibits resistance to nearly all beta-lactam antibiotics, including cefoxitin. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a unique penicillin-binding protein called PBP2a. nih.govresearchgate.net
PBP2a has a low affinity for beta-lactam antibiotics, including cefoxitin. nih.gov This reduced affinity is due to a closed active site that sterically hinders the binding of the bulky beta-lactam molecules. researchgate.net While the native PBPs of S. aureus are inhibited by cefoxitin, PBP2a can continue to carry out the essential transpeptidation reactions required for cell wall synthesis, allowing the bacterium to survive and replicate in the presence of the antibiotic. nih.gov
Cefoxitin has been described as an inducer of PBP2a production in some MRSA strains. nih.govnih.gov Furthermore, mutations within the mecA gene can lead to alterations in the PBP2a protein structure, resulting in even higher levels of resistance to cefoxitin. nih.gov For example, specific missense mutations at the allosteric site of PBP2a can create a more closed active site conformation, further reducing the binding affinity of cefoxitin and leading to high-level resistance. nih.gov Studies involving protein-ligand docking have shown that mutations such as E239R in PBP2a can disrupt the normal binding of cefoxitin to the allosteric site, contributing to resistance. researchgate.net
Genetic Mutations in mecA Gene Affecting PBP2a Binding Affinity
Resistance to cefoxitin in methicillin-resistant Staphylococcus aureus (MRSA) is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. taylorandfrancis.com This protein, also known as PBP2', has a low affinity for β-lactam antibiotics, including cefoxitin. taylorandfrancis.comnih.gov Unlike other PBPs that are inhibited by β-lactams, PBP2a can continue to function in peptidoglycan synthesis, a crucial process for maintaining the bacterial cell wall, even in the presence of the antibiotic. nih.govresearchgate.net The low binding affinity of PBP2a for β-lactams is attributed to its closed active site, which sterically hinders the antibiotic from accessing the active-site serine. nih.gov
Point mutations within the mecA gene can further alter the function and binding affinity of PBP2a, leading to changes in the level of cefoxitin resistance. nih.gov Sequence variation analysis of the mecA gene in clinical MRSA isolates has identified several amino acid substitutions that correlate with high-level cefoxitin resistance. nih.govresearchgate.net These mutations can occur both within the active site and at allosteric sites of the PBP2a protein. nih.gov For instance, a study identified a point mutation (G to A) in the mecA gene resulting in a Gly599Ser substitution within the transpeptidase domain of PBP2a, which was associated with a loss of PBP2a function and subsequent susceptibility to cefoxitin and oxacillin, despite the strain being positive for PBP2a. oup.com Conversely, other mutations can enhance resistance. The location of the mutation is critical; substitutions in the allosteric site can induce conformational changes in the active site, further hindering the interaction with cefoxitin. nih.gov
Structural and Functional Consequences of Specific PBP Mutations (e.g., E229K, E239R, G246K, E447K)
Specific mutations in the mecA gene have been identified as conferring high-level resistance to cefoxitin. nih.gov Among these are substitutions at positions E229K, E239R, G246K, and E447K. nih.gov These mutations impact the structure and function of PBP2a, ultimately reducing its affinity for cefoxitin. nih.govnih.gov
The E239R mutation, for example, occurs at an allosteric site of PBP2a. nih.gov This substitution of a negatively charged glutamate (B1630785) with a positively charged arginine induces conformational changes that result in a more closed active site. nih.gov This structural alteration hinders cefoxitin's ability to bind effectively. nih.gov Protein-ligand docking studies have shown that the binding affinity of cefoxitin for the E239R mutant PBP2a is significantly lower (binding free energy of -4.1 kcal/mol) compared to the wild-type PBP2a (-5.4 kcal/mol), indicating a reduced interaction. nih.gov This allows the mutant PBP2a to maintain its function in peptidoglycan synthesis even when cefoxitin is present. nih.gov
Mutations such as E239K and G246K are located in the non-penicillin-binding domain (allosteric site), while the E447K mutation is found near the active site of the transpeptidase domain. nih.govresearchgate.net The E239R mutation, particularly when present with E447K, has been associated with high-level cefoxitin resistance (Minimum Inhibitory Concentrations ≥64 mg/L). nih.govresearchgate.net Molecular docking and simulation studies suggest that the binding of cefoxitin to the G246K and E239R mutants results in unstable complexes compared to the wild-type or other mutants like E447K and E229K. nih.gov These findings highlight how specific amino acid changes, even those distant from the active site, can profoundly affect protein structure and lead to significant antibiotic resistance. nih.govnih.gov
Impact of PBP2a Mutations on Cefoxitin Binding Affinity
| Mutation | Location in PBP2a | Effect on Cefoxitin Binding | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Wild-Type | N/A | Baseline low affinity | -5.4 | nih.gov |
| E239R | Allosteric Site | Decreased affinity | -4.1 | nih.gov |
| G246K | Allosteric Site | Unstable binding | Not specified | nih.gov |
| E447K | Near Active Site | Altered binding | Not specified | nih.govnih.gov |
Regulatory Mechanisms of Resistance in Gram-Negative Bacteria
Promoter and Attenuator Mutations in the ampC Gene in Escherichia coli
In Escherichia coli, resistance to cefoxitin can arise from the hyperproduction of the chromosomal AmpC β-lactamase. academicjournals.org The expression of the ampC gene is typically low but can be significantly increased by mutations in its regulatory regions, specifically the promoter and attenuator sequences. academicjournals.orgnih.gov The promoter region contains critical -35 and -10 boxes, and mutations in these areas can enhance the binding of RNA polymerase, leading to increased transcription. oup.com
Common mutations leading to AmpC overexpression have been identified at several key positions, including -88, -82, -42, -18, -1, and +58. academicjournals.org For example, a C-to-T transition at position -42 creates a perfect consensus sequence for the -35 box, which can increase promoter strength substantially. oup.com Similarly, mutations at -1 and +58 are associated with increased promoter strength and higher gene transcription. academicjournals.org Studies have shown that promoters from AmpC hyperproducing strains can be 8- to 120-fold stronger than those from low-level producers. nih.govoup.com
Mutations within the attenuator region, located downstream of the promoter, can also lead to increased ampC expression. nih.govoup.com The attenuator forms a hairpin structure that typically causes transcription to terminate. oup.com A mutation in this region can destabilize this structure, preventing termination and allowing for the full transcription of the ampC gene. oup.com
Common Mutations in E. coli ampC Regulatory Region Leading to Hyperproduction
| Mutation Position | Region | Consequence | Reference |
|---|---|---|---|
| -88, -82 | Promoter | Increased promoter strength | academicjournals.org |
| -42 | Promoter | Creates a new -35 consensus sequence, increasing transcription | oup.com |
| -18, -1 | Promoter | Increased promoter strength | academicjournals.org |
| +24, +32 | Attenuator | Destabilizes hairpin structure, increasing transcription | nih.govoup.com |
| +58 | Promoter | Increased promoter strength | academicjournals.org |
Efflux Pump Systems and Reduced Outer Membrane Permeability
In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their intracellular targets. mdpi.comnih.gov Resistance to cefoxitin can be achieved by either reducing its entry into the cell or by actively pumping it out. rcsb.orgnih.gov
Reduced outer membrane permeability is often a result of the loss or modification of outer membrane proteins (OMPs) called porins. mdpi.comrcsb.org These protein channels are the primary route for hydrophilic antibiotics like cefoxitin to enter the periplasmic space. nih.govrcsb.org Bacteria can down-regulate the expression of porin genes or acquire mutations that alter the structure of the porin channel, thereby restricting antibiotic influx. mdpi.comrcsb.org For example, the loss of OmpK35 and OmpK36 porins in K. pneumoniae and E. coli has been linked to cefoxitin resistance. microbiologyjournal.orgresearchgate.net This reduced permeability can act synergistically with other resistance mechanisms, such as the production of β-lactamases, to significantly increase the level of resistance. mdpi.comnih.gov
Efflux pumps are transport proteins that actively extrude a wide variety of toxic compounds, including antibiotics, from the bacterial cell. frontiersin.orgnih.govbohrium.com Overexpression of these pumps can lower the intracellular concentration of an antibiotic to sub-inhibitory levels, preventing it from reaching its target. frontiersin.orgmdpi.com In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.govnih.gov While cefoxitin resistance is not always primarily attributed to efflux, the overexpression of pumps can contribute to a general state of reduced susceptibility to multiple antibiotics. microbiologyjournal.orgfrontiersin.org The interplay between reduced permeability and active efflux creates a formidable barrier to antibiotic action in many clinically important Gram-negative pathogens. nih.gov
Structure Activity Relationships Sar and Structural Biology of Cefoxitin
Impact of the 7-alpha-Methoxy Group on Conformational Flexibility and Enzymatic Stability
The defining characteristic of cefoxitin (B1668866) and other cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephalosporin (B10832234) nucleus. nih.govnih.gov This substitution has a profound impact on the molecule's stability against a wide range of bacterial β-lactamases, the primary enzymatic defense mechanism of many bacteria against β-lactam antibiotics. nih.gov
Research has consistently shown that the 7α-methoxy group provides cefoxitin with a high degree of stability in the presence of both penicillinases and cephalosporinases produced by Gram-negative bacteria. nih.gov This enhanced stability is a key factor in its broad spectrum of activity, which includes many organisms resistant to other cephalosporins. nih.gov The stabilizing effect is not due to a lack of affinity for the enzymes; in fact, cephamycins can act as potent competitive inhibitors of β-lactamases. nih.gov
Studies on various 7-alpha-substituted cephalosporins have underscored the unique importance of the methoxy group. While substituting the methoxy group with other moieties such as ethoxy (OC2H5), methylthio (SCH3), cyano (CN), or methyl (CH3) groups also conferred high stability against enzymatic hydrolysis, it simultaneously led to a significant reduction in antibacterial activity and a decreased affinity for the target PBPs. nih.gov This indicates that the 7-alpha position is a critical determinant for both enzymatic stability and potent antibacterial action, suggesting a delicate balance between steric hindrance that protects the β-lactam ring and maintaining a conformation suitable for binding to PBPs. nih.gov The 7α-methoxy substituent, along with the side-chain carboxyl group in related compounds like moxalactam, independently contributes to this stability against different types of β-lactamases. nih.gov
Table 1: Influence of 7-alpha Substituents on Cephalosporin Properties
| 7α-Substituent | Stability to β-lactamase | Affinity for PBPs | Antibacterial Activity |
| -OCH₃ (Methoxy) | High | High | High |
| -OC₂H₅ (Ethoxy) | High | Significantly Reduced | Significantly Reduced |
| -SCH₃ (Methylthio) | High | Significantly Reduced | Significantly Reduced |
| -CN (Cyano) | High | Significantly Reduced | Significantly Reduced |
| -CH₃ (Methyl) | High | Significantly Reduced | Significantly Reduced |
| -H (Hydrogen) | Low (Rapidly Hydrolyzed) | High | High (in susceptible strains) |
Data synthesized from findings in Ohya et al. (1979). nih.gov
Stereochemical Influences on Biological Activity and Resistance Profiles
The three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the biological activity of β-lactam antibiotics. Specific chiral centers within the molecule dictate its ability to interact effectively with bacterial target enzymes.
The natural and biologically active form of cefoxitin possesses a specific stereochemistry, designated as (6R,7S). The methoxy group is in the alpha, or (S), configuration at the 7-position. While the synthesis and evaluation of various stereoisomers of penicillins and cephalosporins have been a subject of research, specific comparative studies detailing the antibacterial activity and resistance profiles of (R)-Methoxy Cefoxitin versus the natural (S)-isomer are not extensively detailed in the available scientific literature. However, it is a well-established principle in β-lactam chemistry that deviations from the natural stereochemical configuration typically result in a significant loss of antibacterial activity. unc.edu Unnatural stereoisomers often fail to inhibit the growth of susceptible bacteria, suggesting that the precise geometry of the natural product is required for optimal binding to the active site of penicillin-binding proteins. unc.edu
The chirality at the C7 position of the cephalosporin nucleus is a critical determinant of antibacterial efficacy. This position bears the acylamino side chain, which is crucial for recognition and acylation of the target PBPs, and, in the case of cefoxitin, the α-methoxy group. The specific spatial arrangement of these substituents directly influences the molecule's fit within the PBP active site. Research has demonstrated that alterations at the 7-alpha position, even while maintaining enzymatic stability, can drastically reduce the affinity for PBPs and, consequently, diminish antibacterial power. nih.gov This highlights that the stereochemistry at C7 must not only provide a shield against β-lactamases but also present the correct orientation for the "warhead"—the β-lactam ring—to effectively acylate the serine residue in the PBP active site.
X-ray Crystallography of Cefoxitin-PBP Complexes
X-ray crystallography has provided atomic-level insights into how cefoxitin interacts with its target enzymes. Studies of cefoxitin covalently bound to Escherichia coli Penicillin-Binding Protein 5 (PBP5) have been particularly revealing.
The crystal structure of the cefoxitin-PBP5 acyl-enzyme complex, resolved at 2.1 Å, shows specific and crucial interactions that stabilize the bound antibiotic within the active site. Key residues of PBP5 play distinct roles in this interaction:
Asn112: This residue forms a hydrogen bond with the 7α-methoxy group of cefoxitin, anchoring this unique structural feature within the binding pocket.
Arg248: This positively charged residue engages in a strong electrostatic, bidentate interaction, where both nitrogen atoms of its side chain form hydrogen bonds with the carboxylate group of the cefoxitin molecule. This interaction is a major driver of a significant conformational change in the enzyme upon binding.
Table 2: Key Interactions between Cefoxitin and PBP5 Active Site Residues
| PBP5 Residue | Interacting Part of Cefoxitin | Type of Interaction |
| Asn112 | 7α-Methoxy Group | Hydrogen Bond |
| Phe245 | General Hydrophobic Regions | Hydrophobic Interaction |
| Arg248 | 2-Carboxylate Group | Bidentate Hydrogen Bond (Electrostatic) |
The binding of cefoxitin induces significant and distinct conformational changes in the PBP5 enzyme. The most pronounced structural alteration observed when comparing the wild-type and acylated enzyme is a shift in the loop containing residues 242–250. This movement brings Phe245 and, most notably, Arg248 into closer proximity to the active site, allowing them to engage with the bound antibiotic. The strong electrostatic linkage formed between Arg248 and the cefoxitin carboxylate appears to be the primary driver for this conformational shift. This induced-fit mechanism is crucial for stabilizing the acyl-enzyme complex and preventing its deacylation, thus ensuring the effective inhibition of the enzyme's cell wall remodeling function.
NMR Spectroscopy for Solution-State Structural Analysis and Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of antibiotics in solution and for characterizing their interactions with biological targets. springernature.comnih.gov For this compound and its parent compound, Cefoxitin, NMR provides critical insights into their conformational dynamics, the orientation of key functional groups, and the molecular basis of their interactions with other molecules, such as metal ions or bacterial enzymes. iapc-obp.com
Detailed Research Findings
Solution-State Structure Elucidation:
The structure of Cefoxitin and its derivatives in solution has been confirmed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's chemical environment. For instance, the presence of the crucial 7α-methoxy group, which confers stability against β-lactamase enzymes, is readily identified by its characteristic signal in the ¹H-NMR spectrum. patsnap.comjocpr.com
Studies have reported detailed chemical shift assignments for Cefoxitin and its impurities. These assignments are fundamental for confirming the structural integrity of the molecule and for identifying any changes that may occur, for example, during degradation. jocpr.comresearchgate.net The analysis of coupling constants in ¹H-NMR spectra helps to define the stereochemistry and conformation of the bicyclic core of the molecule.
Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shifts for a Cefoxitin Impurity
The following tables present NMR data for a Cefoxitin-related impurity, providing a reference for its structural characterization in solution. jocpr.com
¹H-NMR Data (600 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 7.29 | dd | J₁ = 1.2, J₂ = 5.4 | Thiophene H |
| 7.01 | m | Thiophene H | |
| 6.97 | dd | J₁ = 3.6, J₂ = 5.4 | Thiophene H |
| 6.25 | s | ||
| 5.50 | s | ||
| 4.80 | s | ||
| 4.77 | d | J = 12.6 | |
| 4.62 | d | J = 12.6 | |
| 3.87 | q | J = 15.6 | |
| 3.50 | s | Methoxy (OCH₃) |
s: singlet, d: doublet, dd: doublet of doublets, q: quartet, m: multiplet
¹³C-NMR Data (150 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 174.7 | Carbonyl C |
| 174.0 | Carbonyl C |
| 162.6 | Carbonyl C |
| 160.0 | |
| 137.5 | Thiophene C |
| 128.5 | Thiophene C |
| 128.3 | Thiophene C |
| 126.5 | Thiophene C |
| 124.3 | |
| 120.5 | |
| 97.5 | |
| 67.9 | |
| 61.5 | |
| 54.9 | Methoxy (OCH₃) |
| 54.3 |
Analysis of Ligand Interactions:
NMR spectroscopy is highly effective for studying the interactions between Cefoxitin and various ligands, including metal ions and biological macromolecules. iapc-obp.comresearchgate.net When a ligand binds to Cefoxitin, perturbations in the chemical shifts and changes in the line-widths of the NMR signals can be observed. These changes provide information on the binding interface and the affinity of the interaction. iapc-obp.com
Research into the coordination chemistry of Cefoxitin has shown that it can interact with transition metal ions. researchgate.net NMR studies, in conjunction with other spectroscopic methods, suggest that Cefoxitin can act as a bidentate or tridentate ligand. researchgate.netresearchgate.net The binding typically involves coordination through the carboxylate anion and the carbonyl group of the amide side chain. researchgate.net
Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR can be employed to map the specific parts of the Cefoxitin molecule that are in close proximity to a biological receptor, such as a penicillin-binding protein (PBP). iapc-obp.com In an STD-NMR experiment, saturation is transferred from the receptor to the bound ligand. By observing which protons on the Cefoxitin molecule receive this saturation, the binding epitope can be determined, providing crucial information for understanding its mechanism of action and for the rational design of new antibiotics. iapc-obp.com
Computational and Theoretical Chemistry Studies on Cefoxitin and Derivatives
Molecular Docking Simulations for Ligand-Protein Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drugs like cefoxitin (B1668866) interact with their biological targets, primarily Penicillin-Binding Proteins (PBPs) and β-lactamases.
Molecular docking simulations have elucidated the specific binding modes of cefoxitin within the active sites of various bacterial enzymes. The primary mechanism involves the covalent modification of a catalytic serine residue within the active site of PBPs. wikipedia.org The β-lactam ring of cefoxitin is a structural mimic of the D-Ala-D-Ala peptide backbone of the natural substrate for these enzymes. rcsb.org This allows it to occupy the same binding site, leading to the acylation of the active site serine. rcsb.orgnih.gov
In Escherichia coli PBP5, crystal structures and docking studies reveal that cefoxitin forms a covalent acyl-enzyme complex with the Ser44 nucleophile. rcsb.orgnih.gov Beyond this covalent bond, the stability of the complex is enhanced by a network of non-covalent interactions. Key residues in the PBP5 active site form hydrogen bonds with the antibiotic; for instance, the nitrogen atoms of the Arg248 side chain form bidentate hydrogen bonds with the carboxylate group of cefoxitin. rcsb.org Other residues identified as forming the binding pocket include Asn112 and Phe245. rcsb.org
Studies on Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA) show that cefoxitin interacts with key residues in the allosteric site. In the wild-type PBP2a, cefoxitin is positioned in close proximity to glutamic acid residue Glu-239. researchgate.net This interaction is crucial for its inhibitory activity.
| Target Protein | Key Interacting Residues | Type of Interaction |
| E. coli PBP5 | Ser44 | Covalent Acylation |
| Arg248 | Hydrogen Bonding | |
| Asn112 | Binding Pocket Formation | |
| Phe245 | Binding Pocket Formation | |
| Wild-Type MRSA PBP2a | Glu-239 | Proximity Interaction |
| E239R-Mutant MRSA PBP2a | Gln-521, Gly-522 | Hydrogen Bonding |
Docking simulations are also used to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
In silico analysis of cefoxitin binding to the PBP of Borrelia burgdorferi demonstrated a strong binding affinity of -7.2 kcal/mol. dovepress.com This favorable binding energy is consistent with its observed efficacy against the bacterium. dovepress.com Similarly, studies on E. coli PBP5 have quantified the noncovalent interaction energy of cefoxitin, further confirming a stable binding. nih.gov
Computational studies are particularly valuable for understanding resistance mechanisms. Mutations in the target proteins can significantly alter binding affinity. For example, in the E239R-mutant PBP2a of MRSA, the substitution of glutamic acid with arginine alters the electrostatic environment of the binding site. researchgate.net Docking simulations show that in this mutant, cefoxitin no longer interacts with the residue at position 239 but instead forms interactions with Gln-521 and Gly-522. researchgate.net This shift in binding mode results in the ligand being positioned away from the crucial allosteric site, leading to reduced inhibitory activity and contributing to antibiotic resistance. researchgate.netbiorxiv.org Molecular dynamics simulations have further revealed that the binding of cefoxitin to mutated PBP2a results in an unstable complex, corroborating the resistance mechanism. biorxiv.org
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational stability of protein-ligand complexes and the pathways of ligand binding.
MD simulations have been employed to study the stability of the cefoxitin-PBP5 complex from E. coli. These studies, using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, have shown that the complex reaches a stable conformation after a short simulation time (approximately 0.6 ns). nih.govresearchgate.net This rapid stabilization indicates a favorable and sustained interaction between cefoxitin and the PBP5 active site. Tracking the root-mean-square deviation (RMSD) of the protein's backbone atoms over the course of a simulation provides a measure of structural stability; a stable RMSD suggests the complex is not undergoing major conformational changes. biorxiv.org Such simulations provide a deeper understanding of the physical movements and interactions that maintain the integrity of the drug-target complex. biorxiv.org
Before a drug can bind to its target's active site, it must first navigate to it from the surrounding solvent. MD simulations can be used to model this process of ligand diffusion and explore the pathways that lead to the active site. The active site of enzymes like PBP2a is often relatively closed and guarded by surrounding protein loops, which can restrict access for β-lactam antibiotics. researchgate.net By simulating the movement of a cefoxitin molecule in the presence of the protein, researchers can identify potential entry channels and understand the energetic barriers that the drug must overcome. This information is critical, as the ability of cefoxitin to effectively access the active site is a prerequisite for its inhibitory action. rcsb.org Computational studies confirm that once bound, cefoxitin effectively blocks the natural peptide substrate from accessing the active site of PBP5, thereby inhibiting cell wall synthesis. rcsb.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a drug's mechanism of action.
Studies on the cefoxitin molecule using DFT with the B3LYP/6-311G method have calculated several key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability.
A significant dipole moment (11.73 Debye) was calculated for cefoxitin, indicating a high degree of polarity, which is often associated with increased reactivity and solubility. These quantum parameters are crucial for understanding the electronic aspects of how cefoxitin interacts with its biological targets.
| Quantum Chemical Parameter | Calculated Value | Unit |
| HOMO Energy | -0.222 | Hartree |
| LUMO Energy | -0.061 | Hartree |
| Energy Gap (ΔE) | 0.161 | Hartree |
| Dipole Moment | 11.725 | Debye |
| Ionization Potential (I.p.) | 0.222 | Hartree |
| Electron Affinity (E.A.) | 0.061 | Hartree |
| Electronegativity (χ) | 0.142 | Hartree |
| Chemical Potential (μ) | -0.142 | Hartree |
| Hardness (η) | 0.081 | Hartree |
| Softness (S) | 12.422 | Hartree⁻¹ |
Electrostatic Potentials and Frontier Molecular Orbitals
The electronic properties of a molecule are fundamental to its reactivity and interactions with other chemical species. Electrostatic potentials and frontier molecular orbitals are key concepts in computational chemistry for elucidating these properties.
Frontier molecular orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
A Density Functional Theory (DFT) study on Cefoxitin using the B3LYP/6-311G method has provided valuable data on its frontier molecular orbitals and other quantum chemical descriptors. These findings for the parent Cefoxitin molecule offer a strong basis for understanding the electronic properties of (R)-Methoxy Cefoxitin. The introduction of the (R)-methoxy group at the 7α-position is expected to modulate these electronic properties through inductive and steric effects, though the fundamental reactive characteristics associated with the β-lactam core are likely to be preserved.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.8915 |
| LUMO Energy (eV) | -1.9353 |
| Energy Gap (ΔE) (eV) | 3.9562 |
| Ionization Potential (I.p.) (eV) | 5.8915 |
| Electron Affinity (E.A.) (eV) | 1.9353 |
| Electronegativity (χ) (eV) | 3.9134 |
| Chemical Potential (μ) (eV) | -3.9134 |
| Hardness (η) (eV) | 1.9781 |
| Softness (S) (eV⁻¹) | 0.5055 |
| Electrophilicity Index (ω) (eV) | 3.8724 |
Transition State Analysis for Hydrolysis Reactions
The primary mechanism of action of β-lactam antibiotics involves the acylation of serine residues in the active site of bacterial penicillin-binding proteins (PBPs). Conversely, the main mechanism of bacterial resistance is the hydrolysis of the β-lactam ring by β-lactamase enzymes. Computational studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, have been pivotal in elucidating the intricate details of these hydrolysis reactions at the transition state level.
The hydrolysis of the β-lactam ring in cephalosporins is a complex process that proceeds through a multi-step mechanism. In the context of β-lactamase-mediated hydrolysis, the reaction is generally initiated by the nucleophilic attack of a serine residue (or a hydroxide (B78521) ion in metallo-β-lactamases) on the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate results in the cleavage of the amide bond of the β-lactam ring, leading to an acylated enzyme. The final step is the deacylation of the enzyme by a water molecule, which regenerates the active enzyme and releases the inactivated antibiotic.
Computational transition state analysis focuses on identifying the geometry and energy of the transition state for the rate-determining step of this process. For the hydrolysis of cephalosporins, the formation of the tetrahedral intermediate is often the rate-limiting step. The transition state for this step involves the partial formation of the bond between the nucleophile and the β-lactam carbonyl carbon, and a partial pyramidalization of the carbonyl carbon.
While specific transition state analysis for the hydrolysis of this compound is not extensively documented, studies on related cephalosporins provide a robust framework for understanding this process. The presence of the 7α-methoxy group in Cefoxitin is known to enhance its stability against many β-lactamases. Computational studies can rationalize this observation by examining the steric and electronic effects of the methoxy (B1213986) group on the transition state. The steric bulk of the methoxy group can hinder the approach of the nucleophilic residue in the β-lactamase active site, thereby increasing the activation energy for the hydrolysis reaction. Electronically, the methoxy group can also influence the charge distribution in the β-lactam ring, which in turn can affect the energetics of the transition state.
Theoretical studies on cephalosporin (B10832234) hydrolysis have revealed that the transition state is characterized by a significant negative charge buildup on the carbonyl oxygen of the β-lactam ring and an elongation of the C-N bond. The stability of this transition state is a key determinant of the rate of hydrolysis.
| Feature | Description |
|---|---|
| Geometry | Tetrahedral-like geometry around the β-lactam carbonyl carbon. |
| Bond Changes | Partial formation of the bond with the incoming nucleophile and partial breaking of the C-N bond in the β-lactam ring. |
| Charge Distribution | Development of a significant negative charge on the carbonyl oxygen. |
| Influence of 7α-substituent | Steric hindrance and electronic effects can raise the energy of the transition state, thereby slowing down hydrolysis. |
Advanced Analytical Research Methodologies for Cefoxitin and Analogues
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cefoxitin (B1668866), offering high resolution and sensitivity for separating the parent drug from its impurities and degradation products. researchgate.netrjpbcs.com Reversed-phase HPLC is the most common modality employed for this purpose. rjpbcs.com
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. For Cefoxitin, developing such methods is crucial for assessing its stability under various stress conditions, including hydrolysis, oxidation, and heat. niscpr.res.ineuropub.co.uk
The development process involves subjecting Cefoxitin to forced degradation to generate potential degradation products. researchgate.net The subsequent chromatographic method must be capable of separating these degradants from the intact drug and from each other. nih.gov Key parameters optimized during method development include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a common approach uses a C18 or a Phenyl column with a mobile phase consisting of an aqueous buffer (like sodium dihydrogen orthophosphate) and an organic modifier (such as methanol (B129727) or acetonitrile). researchgate.netrjpbcs.comeuropub.co.uk Detection is typically performed using a UV detector, often set at 254 nm. researchgate.netrjpbcs.comeuropub.co.uk The validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring parameters like accuracy, precision, specificity, linearity, and robustness are met. rjpbcs.comeuropub.co.uk
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 µBondapack (300×3.9, 10µ) europub.co.uk | Zorbax SB Phenyl (150mm x 4.6 mm, 5.0µ) researchgate.netrjpbcs.com | Nucleosil C18 (4.6 × 250 mm, 5 μm) nih.gov |
| Mobile Phase | Water: Acetonitrile: Glacial Acetic Acid (800:190:10) europub.co.uk | 0.01M Sodium Dihydrogen Orthophosphate: Methanol (70:30 v/v) researchgate.netrjpbcs.com | Acetonitrile: 0.04 M Phosphate Buffer pH 6.0 (7:93 v/v) nih.gov |
| Flow Rate | 0.9 mL/min europub.co.uk | 1.5 mL/min researchgate.netrjpbcs.com | 1.3 mL/min nih.gov |
| Detection Wavelength | 254 nm europub.co.uk | 254 nm researchgate.netrjpbcs.com | 240 nm nih.gov |
| Retention Time (Cefoxitin) | 16.74 min europub.co.uk | 8.59 min researchgate.netrjpbcs.com | < 6 min nih.gov |
| Linearity Range | 72.16–451.04 µg/mL europub.co.uk | 75–225 µg/mL researchgate.netrjpbcs.com | N/A |
HPLC is a critical tool for the characterization of Cefoxitin analogues like (R)-Methoxy Cefoxitin, which is a known impurity. jocpr.com Analytical HPLC methods are used to determine the purity of synthesized batches of this compound. Furthermore, preparative HPLC is employed to isolate this compound from reaction mixtures for further structural confirmation. jocpr.com In one study, this compound was prepared and subsequently purified using preparative HPLC, allowing for its definitive characterization through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). jocpr.com The analytical HPLC monitoring of the reaction confirmed the presence and allowed for the quantification of the impurity, demonstrating the method's utility in both process control and quality assessment. jocpr.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Cefoxitin and its related substances. researchgate.net It offers exceptional sensitivity and specificity, making it ideal for impurity profiling and quantitative studies.
The primary strength of MS and MS/MS lies in their ability to provide molecular weight and structural information, which is fundamental for identifying unknown impurities and metabolites. biomedres.usrroij.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. almacgroup.com
For example, the structure of the this compound impurity was confirmed using HRMS. jocpr.com The analysis showed a molecular ion peak at an m/z of 480.0510 ([M+Na]+), which corresponds to the molecular formula C17H19N3O8S2. jocpr.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. nih.govnih.gov This fragmentation pattern provides a structural fingerprint that can be used to piece together the molecule's structure, often by comparing it to the fragmentation of the parent drug or by using in-silico prediction tools. nih.govnih.gov This approach is crucial for identifying process-related impurities and degradation products that may form during manufacturing or storage. almacgroup.comresearchgate.net
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological and research matrices, such as plasma. researchgate.netnih.gov These methods are characterized by high sensitivity and selectivity, allowing for the measurement of low concentrations of the analyte. researchgate.net
For the quantitative analysis of Cefoxitin, a typical LC-MS/MS method involves sample preparation, often a protein precipitation step with methanol or acetonitrile, followed by chromatographic separation and detection. nih.gov An internal standard, a structurally similar compound, is often used to ensure accuracy and precision. researchgate.net Detection is achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.gov These methods are fully validated to demonstrate linearity, accuracy, precision, and the absence of matrix effects. researchgate.netnih.gov
| Analyte | Matrix | Sample Preparation | Linearity Range | LLOQ | Ref. |
| Cefoxitin | Human Plasma | Protein Precipitation (Methanol) | 0.078 - 500 mg/L | 0.078 mg/L | nih.gov |
| Cefuroxime (IS: Cefoxitin) | Human Plasma | Solid Phase Extraction | 81.0 - 15976.2 ng/mL | 81.0 ng/mL | researchgate.net |
Spectrophotometric Techniques for Cefoxitin Determination
Spectrophotometric techniques offer simpler and more cost-effective alternatives to chromatography for the determination of Cefoxitin, particularly in pharmaceutical dosage forms. researchgate.netniscpr.res.in
Several methods have been developed, including direct UV spectrophotometry. A simple UV method for Cefoxitin sodium involves measuring its absorbance at a maximum wavelength (λmax) of 231 nm. niscpr.res.in This method was shown to be linear over a concentration range of 10–50 µg/mL. niscpr.res.in
Derivative spectrophotometry can be used to enhance specificity, especially in the presence of interfering substances with overlapping spectra. A first-derivative spectrophotometry method has been described for the analysis of Cefoxitin in mixtures with Cephalothin, using the zero-crossing technique at 236.75 nm for Cefoxitin quantification over a range of 4.0-32.0 µg/mL. nih.gov
Colorimetric methods have also been developed, which involve a chemical reaction to produce a colored product that can be measured in the visible region. One such method involves the reaction of Cefoxitin with ninhydrin (B49086) in a sulfuric acid medium. rsc.orgafricaresearchconnects.com Another approach uses 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent to form a fluorescent product, which can be measured spectrofluorimetrically, offering high sensitivity. ekb.eg
| Technique | Reagent/Method | λmax / Wavelength | Linearity Range | Ref. |
| UV Spectrophotometry | Direct Measurement | 231 nm | 10–50 µg/mL | niscpr.res.in |
| First-Derivative Spectrophotometry | Zero-Crossing | 236.75 nm | 4.0–32.0 µg/mL | nih.gov |
| Colorimetry | Ninhydrin in H2SO4 | Not Specified | Not Specified | rsc.orgafricaresearchconnects.com |
| Spectrofluorimetry | NBD-Cl Derivatization | λem 540 nm | 0.5–7 µg/mL | ekb.eg |
UV-Vis Spectroscopy and Derivative Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds that possess chromophoric groups. iajps.com Due to its simplicity, cost-effectiveness, and reliability, it is a staple in quality control laboratories. niscpr.res.insciepub.com
A straightforward UV spectrophotometric method has been developed for the quantitative determination of Cefoxitin Sodium. niscpr.res.in The analysis is performed by scanning the UV spectrum between 200 nm and 400 nm, with the maximum absorbance (λmax) for Cefoxitin Sodium identified at 231 nm. niscpr.res.in The method demonstrates good linearity and adherence to Beer's law within a specific concentration range. niscpr.res.in
Interactive Table 1: UV-Vis Spectrophotometric Method Parameters for Cefoxitin Sodium Quantification
| Parameter | Value | Reference |
|---|---|---|
| Maximum Wavelength (λmax) | 231 nm | niscpr.res.in |
| Linearity Range | 10 – 50 µg/mL | niscpr.res.in |
| Molar Absorptivity | 8.451 × 10³ L mol⁻¹ cm⁻¹ | niscpr.res.in |
| Correlation Coefficient (R²) | 0.999 | niscpr.res.in |
To enhance selectivity, particularly in the presence of interfering substances with overlapping spectral bands, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can resolve overlapping peaks and eliminate background interference.
A first-derivative spectrophotometry method using a zero-crossing technique has been successfully applied to analyze binary mixtures of Cefoxitin and Cephalothin without requiring a prior separation step. nih.gov This method relies on measuring the derivative signal at a wavelength where the derivative of the interfering compound is zero. nih.gov
Interactive Table 2: First-Derivative Spectrophotometry Parameters for Cefoxitin and Cephalothin Analysis
| Analyte | Measurement Wavelength (Zero-Crossing Point of Interferent) | Linearity Range | Reference |
|---|---|---|---|
| Cefoxitin | 236.75 nm | 4.0 - 32.0 µg/mL | nih.gov |
Reaction-Based Methods (e.g., Ninhydrin Reaction)
For compounds that may lack a strong intrinsic chromophore or to enhance detection specificity, reaction-based spectrophotometric methods are utilized. These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte's concentration.
A notable example is the use of the Ninhydrin reagent for the spectrophotometric determination of Cefoxitin Sodium. rsc.orgafricaresearchconnects.com In this method, Cefoxitin Sodium is reacted with Ninhydrin in a sulfuric acid medium. rsc.orgafricaresearchconnects.com This reaction yields a colored product, allowing for quantification via spectrophotometry. rsc.org The method has been successfully applied to the analysis of pharmaceutical injections, demonstrating its utility in quality control. rsc.orgafricaresearchconnects.com While the classic Ninhydrin test detects free amino groups, its application to cephalosporins under specific conditions, such as in the presence of sulfuric acid or catalysts like sodium molybdate (B1676688) at elevated temperatures, enables their determination. rsc.orgresearchgate.net The resulting colored product, often a variation of Ruhemann's purple, is measured at its maximum absorption wavelength, typically around 570 nm. researchgate.net
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a highly sensitive and cost-effective alternative for the analysis of pharmaceutical compounds, including cephalosporin (B10832234) antibiotics. nih.govdntb.gov.ua These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical oxidation or reduction of the analyte at an electrode surface. nih.govnih.gov
Commonly employed electroanalytical techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). dntb.gov.ua DPV, in particular, is noted for its high sensitivity and is well-suited for detecting chemicals at very low concentrations. maciassensors.compalmsens.com The technique applies a series of potential pulses superimposed on a linear voltage ramp, and the resulting differential current is measured, producing a peak-shaped voltammogram where the peak height is proportional to the analyte concentration. palmsens.comopenaccesspub.org
The electroactivity of cephalosporins is linked to reducible or oxidizable moieties within their molecular structure, such as the β-lactam ring. nih.govnih.govacs.org The reduction of these groups at a hanging mercury drop electrode (HMDE) or their oxidation at a glassy carbon electrode provides the basis for their quantification. scispace.comnih.gov Studies on various cephalosporins have demonstrated that DPV can be used for their direct determination in pharmaceutical dosage forms. scispace.comnih.gov The electrochemical fingerprint is sensitive to the integrity of the molecule; for instance, hydrolysis of the β-lactam ring results in the disappearance of its characteristic electrochemical signals, allowing for the differentiation between the intact drug and its degradation products. nih.govacs.org
Pre Clinical Microbiological and Cellular Research
In Vitro Susceptibility Profiling against Diverse Bacterial Species
(R)-Methoxy Cefoxitin (B1668866), commonly known as cefoxitin, is a semi-synthetic, broad-spectrum cephamycin antibiotic. Its in vitro activity has been evaluated against a wide range of clinically significant bacteria.
The in vitro susceptibility of bacteria to (R)-Methoxy Cefoxitin is primarily determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation. The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. While MIC values for cefoxitin are widely reported in the literature, MBC data is less commonly available. The bactericidal action of cefoxitin results from the inhibition of cell wall synthesis.
This compound demonstrates a broad spectrum of activity, encompassing both Gram-positive and Gram-negative aerobic and anaerobic bacteria. Its methoxy (B1213986) group at the 7α position provides significant stability against hydrolysis by many β-lactamases.
The following table summarizes the in vitro activity of cefoxitin against a variety of bacterial species.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus (methicillin-susceptible) | 4 | 4 |
| Escherichia coli | ≤4 | >32 |
| Bacteroides fragilis group | 16 | 64 |
| Prevotella species | ≤0.5 | 4 |
| Peptostreptococcus species | 2 | 16 |
| Clostridium species (excluding C. difficile) | 2 | 16 |
Mechanisms of Susceptibility and Resistance in Specific Pathogens
The efficacy of this compound is influenced by various bacterial susceptibility and resistance mechanisms.
This compound is used as a surrogate marker for the detection of methicillin (B1676495) resistance in Staphylococcus aureus. Methicillin-susceptible S. aureus (MSSA) are typically susceptible to cefoxitin, whereas methicillin-resistant S. aureus (MRSA) exhibit high-level resistance. The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, including cefoxitin, allowing the bacteria to continue cell wall synthesis in the presence of the drug. Cefoxitin is a potent inducer of mecA gene expression, making it a reliable indicator of MRSA in laboratory testing.
The following table illustrates the differential susceptibility of MSSA and MRSA to cefoxitin.
| Organism | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | ≤4 |
| Staphylococcus aureus (MRSA) | 8 to >256 |
Resistance to this compound in Escherichia coli is often mediated by the production of AmpC β-lactamases. These enzymes are cephalosporinases that can effectively hydrolyze cephamycins like cefoxitin. In E. coli, AmpC production can be due to chromosomal mutations leading to the overexpression of the intrinsic AmpC gene or the acquisition of plasmid-mediated AmpC genes. Strains that hyperproduce AmpC β-lactamases exhibit significant resistance to cefoxitin and other β-lactam antibiotics. Consequently, cefoxitin susceptibility testing is often used as a screening method to detect AmpC-producing isolates in clinical laboratories.
The following table shows the typical cefoxitin MICs for AmpC-producing and non-producing E. coli.
| Organism | MIC (µg/mL) |
|---|---|
| Escherichia coli (AmpC non-producer) | ≤8 |
| Escherichia coli (AmpC producer) | ≥32 |
This compound has historically been an important agent for treating infections involving the anaerobic bacterium Bacteroides fragilis. However, resistance has emerged. The primary mechanism of resistance in B. fragilis is the production of a β-lactamase, often encoded by the cfxA or cepA gene, which can inactivate cefoxitin. The cfxA gene encodes a cephalosporinase (B13388198) that confers resistance to cefoxitin. Another mechanism involves alterations in penicillin-binding proteins (PBPs), which are the targets of β-lactam antibiotics.
The following table provides cefoxitin susceptibility data for the Bacteroides fragilis group.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
|---|---|---|---|
| Bacteroides fragilis group | 16 | 64 | 15 |
| Bacteroides fragilis | 8 | 32 | 4-33 |
| Bacteroides thetaiotaomicron | 64 | 128 | 65-70 |
Other Clinically Relevant Bacteria (Klebsiella, Proteus, Serratia, Enterobacter)
This compound, hereafter referred to as Cefoxitin, has demonstrated notable in vitro efficacy against several clinically important Gram-negative bacteria, including species of Klebsiella, Proteus, Serratia, and Enterobacter.
Research has shown Cefoxitin to be particularly effective against multiply resistant Klebsiella pneumoniae. nih.govnih.gov In one study, 85% of cephalothin- and gentamicin-resistant isolates of K. pneumoniae were inhibited by Cefoxitin at a concentration of ≤12.5 µg/mL. nih.govnih.gov This efficacy is attributed to Cefoxitin's stability against degradation by β-lactamases produced by these resistant strains. nih.govnih.gov Growth curve analyses have further indicated rapid killing of these multidrug-resistant isolates by Cefoxitin. nih.govnih.gov Another study found that among multidrug-resistant K. pneumoniae isolates, 85.19% were susceptible to Cefoxitin, suggesting it as a potential therapeutic option to limit the use of carbapenems for infections caused by ESBL-producing K. pneumoniae. mdpi.com
Cefoxitin is also highly active against indole-positive Proteus species, which are often resistant to cephalosporins. nih.gov For Proteus mirabilis strains isolated from patients with urinary calculi, Cefoxitin has been recommended as a more effective therapeutic option compared to other commonly used antibiotics like levofloxacin, sulfamethoxazole, and cefuroxime. nih.gov
The compound has shown considerable activity against Serratia strains as well. nih.gov However, it's noteworthy that Cefoxitin can induce the production of β-lactamase in Serratia marcescens, which can lead to antagonism when combined with other β-lactam antibiotics. nih.gov
With regard to Enterobacter species, Cefoxitin is recognized for its activity against these organisms. drugbank.com However, some studies have noted the potential for the development of resistance in Enterobacter cloacae through the selection of derepressed mutants that produce β-lactamases. researchgate.net
In Vitro Activity of Cefoxitin Against Clinically Relevant Bacteria
| Bacterium | Finding | Source |
|---|---|---|
| Klebsiella pneumoniae (multiply resistant) | 85% of isolates inhibited by ≤12.5 µg/mL. | nih.govnih.gov |
| Klebsiella pneumoniae (ESBL-producing MDR) | 85.71% of isolates were susceptible. | mdpi.com |
| Indole-positive Proteus spp. | Highly active against strains ordinarily resistant to cephalosporins. | nih.gov |
| Proteus mirabilis | Recommended as a more effective therapeutic option for urinary tract infections. | nih.gov |
| Serratia spp. | Demonstrates high activity against strains often resistant to cephalosporins. | nih.gov |
| Enterobacter spp. | Active against various species, though resistance can emerge. | drugbank.comresearchgate.net |
Synergy and Antagonism Studies with Other Antimicrobial Agents
The combination of Cefoxitin with other antimicrobial agents has been a subject of investigation to explore potential synergistic or antagonistic interactions.
Investigation of Combination Effects with Other Beta-Lactams
Studies have revealed synergistic activity when Cefoxitin is combined with other β-lactam antibiotics, particularly against certain resistant strains. For instance, in community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), the combination of Cefoxitin with various β-lactams resulted in a significant decrease in the minimum inhibitory concentrations (MICs) of the partner drugs. nih.gov Specifically, the MICs of nafcillin, cefazolin (B47455), cephalexin, cefuroxime, ceftriaxone, and cefotaxime (B1668864) decreased by 8- to 64-fold in the presence of 10 μg/mL of Cefoxitin for CA-MRSA strains USA300 and USA400. nih.govresearchgate.net This synergistic effect was not observed in hospital-associated MRSA strains. nih.govresearchgate.net Another study demonstrated that the combination of Cefoxitin and imipenem (B608078) exhibited synergy against 100% of tested clinical isolates of Mycobacteroides abscessus. johnshopkins.edunih.gov
Conversely, antagonism has also been reported. Cefoxitin has been shown to antagonize the antibacterial activity of cefotaxime against Serratia marcescens. nih.gov This is due to Cefoxitin's ability to induce high levels of β-lactamase activity in the bacteria, which then degrades the partner β-lactam. nih.gov
Synergistic Effects of Cefoxitin with Other β-Lactams against CA-MRSA (USA300)
| β-Lactam Agent | MIC Alone (μg/mL) | MIC in Combination with Cefoxitin (10 μg/mL) (μg/mL) | Fold Decrease in MIC |
|---|---|---|---|
| Nafcillin | >128 | 2 | >64 |
| Cefazolin | 128 | 4 | 32 |
| Cephalexin | >128 | 8 | >16 |
| Cefuroxime | >128 | 2 | >64 |
| Ceftriaxone | >128 | 16 | >8 |
| Cefotaxime | >128 | 8 | >16 |
Synergistic Interactions with Non-Beta-Lactam Compounds
In vitro studies have demonstrated synergistic effects when Cefoxitin is combined with certain non-β-lactam antimicrobial agents against Enterobacteriaceae. A notable synergistic effect was observed with the combination of Cefoxitin and fosfomycin, with a synergy rate of 85.5%. oup.com The combination of Cefoxitin and ampicillin (B1664943) also showed a high degree of synergy at 74.5%. oup.com Less pronounced, yet still present, synergistic effects were seen with amikacin (B45834) (37.7%) and gentamicin (B1671437) (16.3%). oup.com
Biofilm Formation and Inhibition Studies
Cefoxitin has been shown to have a significant impact on the formation and architecture of bacterial biofilms, a key factor in antimicrobial resistance.
Impact of Cefoxitin on Biofilm Architecture and Viability
Research on multidrug-resistant Escherichia coli has shown that Cefoxitin can effectively reduce biofilm formation. nih.gov At concentrations of 1/2 MIC and 1 MIC, Cefoxitin significantly inhibits biofilm formation, with the inhibitory effect being more pronounced at higher concentrations. nih.govtandfonline.com Laser scanning confocal microscopy has revealed that Cefoxitin treatment can completely suppress biofilm formation and significantly decrease the number of viable cells within the biofilm structure. tandfonline.comresearchgate.net This suggests that Cefoxitin not only prevents the initial stages of biofilm development but also disrupts established biofilms. One study found that while Cefoxitin showed significant biofilm inhibition at 24 hours, the effect was less noticeable at 48 hours, suggesting a time-dependent aspect to its antibiofilm activity. tandfonline.com Another study on enteroaggregative E. coli biofilms showed that only 20% of strains displayed resistance to Cefoxitin's antibiofilm activity. nih.gov
Molecular Pathways Involved in Biofilm Inhibition
The mechanism by which Cefoxitin inhibits biofilm formation involves the downregulation of key genes associated with quorum sensing (QS) and biofilm assembly. nih.govtandfonline.com In multidrug-resistant E. coli, Cefoxitin has been shown to downregulate the expression of QS-related genes such as luxS, pfs, motA, and fliA. nih.govtandfonline.com This downregulation leads to a subsequent decrease in the expression of the csgD gene, a master regulator of biofilm formation. nih.govtandfonline.com The csgD gene positively controls the synthesis of curli pili and cellulose, which are essential for bacterial adhesion and the structural integrity of the biofilm matrix. tandfonline.com By significantly reducing the expression of csgD at 1/2 MIC, Cefoxitin effectively inhibits the adhesion of bacterial cells, thereby preventing the formation of biofilms. nih.govtandfonline.com
Effect of Cefoxitin on the Expression of Biofilm-Related Genes in Multidrug-Resistant E. coli
| Gene | Function | Effect of Cefoxitin Treatment | Source |
|---|---|---|---|
| luxS | Quorum Sensing | Downregulated | nih.govtandfonline.com |
| pfs | Quorum Sensing | Downregulated | nih.govtandfonline.com |
| motA | Motility | Downregulated | nih.govtandfonline.com |
| fliA | Motility | Downregulated | nih.govtandfonline.com |
| csgD | Biofilm Master Regulator | Significantly reduced expression at 1/2 MIC | nih.govtandfonline.com |
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Cefoxitin (B1668866) Analogues with Enhanced Properties
The pursuit of new Cefoxitin analogues is driven by the need to enhance antibacterial potency, broaden the spectrum of activity, and circumvent existing resistance. A key structural feature of Cefoxitin is the 7α-methoxy group, which provides stability against many β-lactamase enzymes. nih.govmcmaster.ca Future synthetic strategies will likely retain this feature while modifying other parts of the molecule.
Research is focused on creating new derivatives by altering the C-7 amino group and the C-3' position of the cephamycin scaffold. nih.gov The goal is to develop compounds with improved properties, such as increased affinity for penicillin-binding proteins (PBPs) or reduced susceptibility to efflux pumps. For instance, the development of a synthetic protocol for a cephamycin scaffold that allows for easy variation at these positions is a significant step. nih.gov This allows for the creation of a library of analogues that can be tested for enhanced antimicrobial activity.
The synthesis of novel benzophenone (B1666685) fused azetidinone derivatives is another promising avenue, aiming to hybridize pharmacophores to tackle drug resistance problems. Researchers are also exploring the development of new aurone (B1235358) derivatives, inspired by natural flavonoids, which have shown antimicrobial potential. researchgate.net These strategies highlight a move towards creating hybrid molecules that combine the proven efficacy of the β-lactam core with other moieties to overcome resistance.
Key research findings in the synthesis of related antibiotic analogues are summarized below:
| Approach | Starting Material/Scaffold | Key Modification | Potential Enhancement |
| Cephamycin Analogue Synthesis nih.gov | Cephamycin Scaffold | Variations at C-7 amino group and C-3′ position | Improved β-lactamase stability and target affinity |
| Hybrid Molecule Design mdpi.com | Benzophenone and Azetidinone | Fusion of heterocyclic moieties | Overcoming multi-drug resistance mechanisms |
| Nature-Inspired Derivatives researchgate.net | Aurone Scaffold | Addition of acetamido and amino groups | Broad-spectrum antimicrobial activity |
| Prodrug Development researchgate.net | Cefpodoxime Proxetil | Ester-modification | Improved oral bioavailability and stability |
Targeting Specific Resistance Mechanisms through Rational Drug Design
A cornerstone of developing next-generation Cefoxitin analogues is the rational design of molecules that can bypass or inhibit specific bacterial resistance mechanisms. The primary mechanisms of Cefoxitin resistance include enzymatic degradation by β-lactamases, alterations in the target penicillin-binding proteins (PBPs), and reduced drug permeability due to changes in outer membrane porins. rcsb.org
In Methicillin-resistant Staphylococcus aureus (MRSA), resistance is often mediated by the PBP2a protein, encoded by the mecA gene, which has a low affinity for most β-lactam antibiotics. rcsb.orgnih.gov Mutations in PBP2a can lead to high-level resistance to Cefoxitin. nih.govtandfonline.com Rational drug design aims to create molecules that can effectively bind to and inhibit these altered PBPs. This involves designing compounds that fit the unique architecture of the mutated PBP2a active site.
In Gram-negative bacteria like Escherichia coli, resistance can arise from mutations in the promoter and attenuator regions of the chromosomal ampC gene, leading to overproduction of AmpC β-lactamase. nih.gov Another mechanism is the acquisition of mobile β-lactamase genes. rcsb.orgnih.gov Drug design strategies to counter this include developing Cefoxitin analogues that are poor substrates for these enzymes or co-administering Cefoxitin with a β-lactamase inhibitor. Understanding the specific mutations that confer resistance provides a roadmap for designing drugs that are unaffected by these changes. nih.gov
Advanced Computational Modeling for Predicting Drug-Resistance Interactions
Computational modeling has become an indispensable tool in modern drug discovery, offering atomic-level insights into the mechanisms of drug action and resistance. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are being used to study the interactions between Cefoxitin and its bacterial targets, as well as the enzymes that inactivate it.
Recent studies have utilized MD simulations to explore the binding interactions between Cefoxitin and both wild-type and mutated forms of PBP2a in MRSA. nih.govtandfonline.com These models can predict how specific mutations affect the stability of the drug-target complex. For example, simulations have shown that certain mutations in PBP2a lead to unstable binding with Cefoxitin, explaining the observed resistance at a molecular level. tandfonline.com
Similarly, computational methods have been employed to study the interaction between Cefoxitin and E. coli PBP5. nih.gov By using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can develop models that reliably predict antimicrobial susceptibility. nih.gov These computational prototypes can accelerate the screening of new drug candidates by predicting their binding affinity and potential efficacy against resistant strains before they are synthesized, saving significant time and resources.
| Modeling Technique | Bacterial Target/Enzyme | Key Insight | Implication for Drug Design |
| Molecular Dynamics (MD) Simulation nih.govtandfonline.com | Mutated PBP2a in MRSA | Unstable binding of Cefoxitin to resistant mutants | Guidance for designing new agents against mutated PBP2a |
| QM/MM Simulations nih.gov | PBP5 in E. coli | Development of a computational prototype for antimicrobial susceptibility testing | Faster screening of potential antibiotics for Gram-negative bacteria |
| Molecular Docking mdpi.com | β-lactamase and PBP2a | Identification of potential interactions of new compounds with resistance proteins | Pre-synthesis evaluation of novel antibiotic enhancers |
Development of High-Throughput Screening Assays for Cefoxitin Derivatives
To accelerate the discovery of new and effective Cefoxitin analogues, high-throughput screening (HTS) is essential. HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that show desired activity against a specific biological target. jocpr.com For Cefoxitin, this involves developing robust assays to screen for compounds with potent antibacterial activity, particularly against resistant strains.
The development of automated and miniaturized HTS platforms enables the screening of large compound libraries more efficiently and cost-effectively. jocpr.com These assays can be designed to measure various parameters, such as the inhibition of bacterial growth (minimum inhibitory concentration or MIC) or the inhibition of specific resistance enzymes like β-lactamases. The use of more physiologically relevant models, such as 3D cell cultures, is also enhancing the predictive power of HTS. jocpr.com
A successful screening campaign relies on a well-designed cascade of assays. eurofinsdiscovery.com This begins with primary screening of large libraries, followed by hit confirmation, selectivity testing, and orthogonal testing to eliminate false positives and prioritize the most promising candidates for lead optimization. eurofinsdiscovery.comresearchgate.net For Cefoxitin derivatives, this could involve screening against a panel of clinically relevant resistant bacteria and testing for inhibition of key β-lactamases.
Role of Impurities and Metabolites (e.g., (R)-Methoxy Cefoxitin) in Overall Drug Efficacy and Resistance Selection
The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities, which can arise during synthesis or degradation, are a significant concern, especially for drugs administered in high doses. jocpr.com this compound is a known stereoisomeric impurity of Cefoxitin. ncats.iopharmaffiliates.com While often considered an inactive byproduct, the biological activity and potential impact of such impurities are areas of growing research interest.
The presence of impurities can have several consequences. They may possess their own, potentially weaker, antimicrobial activity, which could contribute to the selection of low-level resistance. Conversely, they might interfere with the action of the primary drug. The characterization and synthesis of impurities like this compound are crucial for quality control and for developing validated analytical methods to monitor their levels in the final drug product. jocpr.com
Q & A
Q. What is the structural basis for (R)-Methoxy Cefoxitin’s resistance to β-lactamases?
The methoxy group at the 7α position of the cephamycin nucleus sterically hinders β-lactamase enzymes, preventing hydrolysis of the β-lactam ring . This structural feature distinguishes it from first-generation cephalosporins and enhances stability against both Gram-negative and Gram-positive bacterial enzymes. Methodologically, confirm this via comparative enzyme kinetics (e.g., k/Km* ratios) using purified β-lactamases and molecular docking simulations .
Q. How does this compound’s antibacterial spectrum compare to other cephalosporins?
this compound exhibits broader activity against anaerobic bacteria and β-lactamase-producing strains (e.g., Bacteroides fragilis) but reduced efficacy against streptococci compared to cefuroxime . Design agar dilution or broth microdilution assays with clinical isolates to map MIC (Minimum Inhibitory Concentration) profiles, ensuring inclusion of control strains (e.g., E. coli ATCC 25922) .
Q. What experimental protocols are recommended for synthesizing this compound analogs?
Focus on semi-synthetic modification of cephamycin C, preserving the 7α-methoxy group while varying side chains at positions 3 and 6. Use NMR (¹H, ¹³C) and HPLC (e.g., C18 reverse-phase column, UV detection at 254 nm) to verify purity and structural integrity .
Advanced Research Questions
Q. How do discrepancies arise between cefoxitin disk diffusion results and molecular assays (e.g., mecA PCR) for methicillin resistance detection?
Cefoxitin’s higher sensitivity (96.2% vs. oxacillin’s 73.1%) in MRSA detection may reflect its ability to induce mecA expression under suboptimal conditions . Resolve contradictions by correlating phenotypic results (zone-of-inhibition diameters) with genotypic data (PCR for mecA, blaZ) and statistical validation (Fisher’s exact test, p < 0.01) .
Q. What mechanisms underlie reduced this compound efficacy in AmpC β-lactamase-overproducing Enterobacter cloacae?
AmpC enzymes hydrolyze cefoxitin via a substrate-assisted mechanism, exacerbated by mutations like Gly214Glu in CMY-32 variants . Quantify resistance using modified Hodge tests or nitrocefin hydrolysis assays paired with inhibitor studies (e.g., clavulanic acid for ESBL discrimination) .
Q. How can in vitro pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing regimens?
Simulate human pharmacokinetics using in vitro hollow-fiber infection models with B. burgdorferi or S. aureus. Measure time-kill curves and post-antibiotic effects, adjusting parameters like Cmax/MIC ratios to match in vivo efficacy (e.g., 20 mg/kg in murine models) .
Methodological Guidance
Designing a study to evaluate this compound’s synergy with β-lactamase inhibitors:
- Step 1 : Screen inhibitors (e.g., avibactam) via checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI).
- Step 2 : Validate synergy using time-kill curves (0–24 hrs) with logarithmic-phase cultures .
- Step 3 : Characterize enzyme-inhibitor interactions via stopped-flow spectroscopy or X-ray crystallography .
Addressing contradictory MIC data across laboratories:
Standardize testing per CLSI guidelines, including cation-adjusted Mueller-Hinton broth and consistent inoculum preparation (1–5 × 10⁵ CFU/mL). Cross-validate results with reference labs and meta-analyze published datasets (e.g., using PRISMA frameworks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
